molecular formula C17H17F3N2O2S B226571 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B226571
M. Wt: 370.4 g/mol
InChI Key: ZRXVWIJAYNMEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidinyl moiety.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under appropriate conditions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.

    Methoxy-Substituted Compounds: Compounds with methoxy groups attached to different positions.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups attached to various aromatic systems.

Uniqueness

The uniqueness of 2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H17F3N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C17H17F3N2O2S/c1-24-11-4-5-12-13(17(18,19)20)9-15(21-14(12)8-11)25-10-16(23)22-6-2-3-7-22/h4-5,8-9H,2-3,6-7,10H2,1H3

InChI Key

ZRXVWIJAYNMEKM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)N3CCCC3)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)N3CCCC3)C(F)(F)F

Origin of Product

United States

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